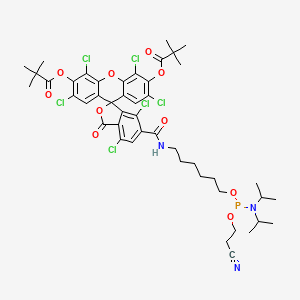
JNK Inhibitor XI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JNK Inhibitor XI, also known as 2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazole, is a small molecule inhibitor primarily used to control the biological activity of c-Jun N-terminal kinases (JNKs). JNKs are a group of mitogen-activated protein kinases (MAPKs) involved in various cellular processes, including inflammation, apoptosis, and stress responses. This compound is particularly noted for its ability to inhibit JNK1 and JNK2, making it a valuable tool in scientific research, especially in studies related to cellular signaling pathways and disease mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JNK Inhibitor XI involves several steps, starting with the preparation of the core benzothiazole structure. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The synthesis begins with the reaction of 2-aminothiophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzothiazole.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Thioether Formation: The final step involves the reaction of the nitrated benzothiazole with 2-chlorothiazole in the presence of a base such as sodium hydride to form the thioether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and thioether formation, which allows for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
JNK Inhibitor XI undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thioether linkage can be modified through nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the thioether bond can be cleaved.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding thiol and benzothiazole derivatives.
科学研究应用
JNK Inhibitor XI has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of JNK kinases and their role in various chemical reactions.
Biology: Employed in cellular studies to understand the role of JNK in apoptosis, inflammation, and stress responses.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JNK pathways.
作用机制
JNK Inhibitor XI exerts its effects by inhibiting the kinase activity of JNK1 and JNK2. It competes with substrate binding, thereby preventing the phosphorylation of downstream targets such as c-Jun. This inhibition disrupts the JNK signaling pathway, which is involved in various cellular processes, including apoptosis and inflammation. The compound exhibits high selectivity for JNKs over other kinases, making it a valuable tool for studying JNK-specific pathways .
相似化合物的比较
Similar Compounds
SP600125: Another JNK inhibitor with a different chemical structure but similar inhibitory effects on JNK activity.
AS601245: A selective JNK inhibitor with applications in studying JNK-mediated cellular processes.
TCS JNK 6o: A potent and selective JNK inhibitor used in various research studies.
Uniqueness
JNK Inhibitor XI is unique due to its high selectivity for JNK1 and JNK2, with minimal activity against other kinases and proteases. This selectivity makes it particularly useful for studies focused on JNK-specific signaling pathways without off-target effects. Additionally, its favorable stability in biological systems enhances its utility in both in vitro and in vivo studies .
属性
CAS 编号 |
2207-44-5 |
|---|---|
分子式 |
C10H5N3O2S3 |
分子量 |
295.4 g/mol |
IUPAC 名称 |
2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C10H5N3O2S3/c14-13(15)8-5-11-9(17-8)18-10-12-6-3-1-2-4-7(6)16-10/h1-5H |
InChI 键 |
UHBFMJAKLZGVDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(S3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-6-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12042362.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042367.png)




![2-amino-4-(1,3-benzodioxol-5-yl)-5-hydroxy-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042408.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12042432.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)


